Hydrolytic Stability Advantage Over Sulfonyl Chloride
(3,4-Dichlorophenyl)methanesulfonyl fluoride, as a sulfonyl fluoride, benefits from the well-established stability hierarchy of sulfonyl halides: fluorides > chlorides > bromides > iodides [1]. The corresponding sulfonyl chloride analog (CAS 85952-30-3) hydrolyzes rapidly upon contact with water to yield (3,4-dichlorophenyl)methanesulfonic acid, and its safety data sheet explicitly warns of violent reaction with water and liberation of toxic gas . Sulfonyl fluorides, by contrast, possess significantly improved thermodynamic stability and resistance to hydrolysis, enabling their use in aqueous buffers and physiological media over extended experimental timelines [2]. This stability difference is a decisive procurement criterion for any application involving aqueous protein biochemistry, cell-based assays, or click chemistry derivatization.
| Evidence Dimension | Hydrolytic stability in aqueous media |
|---|---|
| Target Compound Data | (3,4-Dichlorophenyl)methanesulfonyl fluoride (SF): hydrolytically stable; suitable for aqueous buffers and physiological conditions [2] |
| Comparator Or Baseline | (3,4-Dichlorophenyl)methanesulfonyl chloride (CAS 85952-30-3): reacts violently with water, liberates toxic gas, rapidly hydrolyzes to sulfonic acid |
| Quantified Difference | Qualitatively established stability hierarchy (F > Cl > Br > I); sulfonyl chlorides are described as 'considerably more reactive chemically than the corresponding fluorides' [1][3] |
| Conditions | General class property; verified across multiple aryl and alkyl sulfonyl halide series [1] |
Why This Matters
For any workflow requiring aqueous-phase reactions—protein labeling, ABPP sample preparation, or in vitro biochemical assays—the sulfonyl fluoride form is mandatory; the chloride analog is fundamentally incompatible with aqueous conditions.
- [1] Wikipedia. Sulfonyl halide. Stability decreases in order: fluorides > chlorides > bromides > iodides. All four types well known. View Source
- [2] Narayanan, A.; Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Sci. 2015, 6, 2650–2659. 'Unlike sulfonyl chlorides, they are resistant to reduction... and sulfonyl fluorides also possess significantly improved thermodynamic stability.' View Source
- [3] NSTL Archive / Phosphorus and Sulfur. In arylsulfonyl halides, 'arylsulfonyl chlorides are considerably more reactive chemically than the corresponding fluorides.' View Source
